molecular formula C11H5Br2NO4 B12405309 Pbenz-dbrmd

Pbenz-dbrmd

Cat. No.: B12405309
M. Wt: 374.97 g/mol
InChI Key: HNIHLGFMEFERQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pbenz-dbrmd is synthesized using dibromomaleic anhydride as a scaffold . The synthetic route involves the reaction of dibromomaleic anhydride with specific reagents under controlled conditions to form the desired compound. The reaction conditions typically include a solvent, a catalyst, and a controlled temperature to ensure the formation of this compound with high purity and yield .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route as the laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and minimize production costs while maintaining the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pbenz-dbrmd undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs with enhanced properties .

Properties

Molecular Formula

C11H5Br2NO4

Molecular Weight

374.97 g/mol

IUPAC Name

4-(3,4-dibromo-2,5-dioxopyrrol-1-yl)benzoic acid

InChI

InChI=1S/C11H5Br2NO4/c12-7-8(13)10(16)14(9(7)15)6-3-1-5(2-4-6)11(17)18/h1-4H,(H,17,18)

InChI Key

HNIHLGFMEFERQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C(=C(C2=O)Br)Br

Origin of Product

United States

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